(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one
CAS No.:
Cat. No.: VC17566914
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13NO2 |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | (3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one |
| Standard InChI | InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10- |
| Standard InChI Key | SOHLANGNFXOOEF-UVTDQMKNSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O |
| Canonical SMILES | COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O |
Introduction
Chemical Structure and Synthesis
Molecular Configuration
(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one features an indolin-2-one backbone (C8H5NO) substituted at position 3 with a (4-methoxyphenyl)methylidene group. The Z-configuration of the exocyclic double bond ensures spatial proximity between the methoxy-phenyl moiety and the indole ring, influencing its electronic and steric properties. This geometry enhances its ability to interact with hydrophobic pockets in biological targets, a trait shared with kinase inhibitors like sunitinib .
Comparative Analysis with Structural Analogs
The table below highlights key indolinone derivatives and their biological activities:
| Compound | Structural Feature | IC50 (µM) MCF-7 | IC50 (µM) HepG2 | Target |
|---|---|---|---|---|
| 17a | Phenyl hydrophobic tail | 1.44 | 1.13 | VEGFR-2 |
| 10g | Hydrazide-HBA moiety | 0.74 | 2.30 | VEGFR-2 |
| 5b | Fluorinated indolinone | 0.99 | 2.62 | Protein kinases |
| Sunitinib (reference) | Oxindole core | 4.77 | 2.23 | Multi-kinase |
Key trends:
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Fluorination and hydrophobic tail incorporation improve potency .
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Methoxy groups enhance metabolic stability compared to hydroxylated analogs .
Future Perspectives and Research Directions
Despite promising preclinical data, several challenges remain:
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Synthetic optimization: Developing stereoselective routes for Z-isomer production.
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Pharmacokinetic profiling: Assessing oral bioavailability and plasma stability.
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Target validation: Identifying off-target effects via proteomic screening.
Ongoing research should prioritize in vivo efficacy studies and combinatorial regimens with existing chemotherapeutics.
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